molecular formula C18H28N2O B5740851 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B5740851
M. Wt: 288.4 g/mol
InChI Key: GHBVWINBXUTERL-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methyl groups at the 2 and 5 positions, and an N-(2,2,6,6-tetramethylpiperidin-4-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:

  • Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine to yield the desired benzamide.

  • Reaction Conditions: : The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for better control over reaction conditions, improved yield, and reduced reaction time .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the tetramethylpiperidinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-12-7-8-13(2)15(9-12)16(21)19-14-10-17(3,4)20-18(5,6)11-14/h7-9,14,20H,10-11H2,1-6H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBVWINBXUTERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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